molecular formula C14H12N2O3S2 B3079964 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 107922-16-7

4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B3079964
CAS No.: 107922-16-7
M. Wt: 320.4 g/mol
InChI Key: PHUBRPIFYJHVKW-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by an isothiocyanate (-NCS) functional group attached to the benzene ring and a 4-methoxyphenyl substituent on the sulfonamide nitrogen. Its reactivity stems from the electrophilic isothiocyanate group, which facilitates covalent interactions with biological nucleophiles (e.g., thiols or amines), making it a candidate for targeted drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-19-13-6-2-12(3-7-13)16-21(17,18)14-8-4-11(5-9-14)15-10-20/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUBRPIFYJHVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through the reaction of sulfaphenazole with thiophosgene in the presence of dilute hydrochloric acid . The reaction typically occurs at room temperature, yielding the desired product in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Nucleophilic Additions with Hydrazides

The isothiocyanate group reacts with hydrazides to form thiosemicarbazide derivatives .
Example : Reaction with cyanoacetic acid hydrazide:
Reaction Conditions :

  • Reactants : 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide + cyanoacetic acid hydrazide

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

  • Yield : 87%

Product StructureKey Spectral Data
4-(3-cyanoacetyl-thiosemicarbazido)-N-(4-methoxyphenyl)benzenesulfonamideIR : 2266 cm⁻¹ (C≡N), 1698 cm⁻¹ (C=O), 3318–3169 cm⁻¹ (NH)
¹H NMR : δ 3.74 (s, CH₂), δ 7.69–7.80 (m, Ar–H)

Cyclization to Heterocycles

Thiosemicarbazide intermediates undergo cyclization to form 1,3,4-thiadiazoles or triazole derivatives under basic or oxidative conditions .
Example : Cyclization with KOH:
Reaction Conditions :

  • Reactants : Thiosemicarbazide derivative (from above)

  • Base : 5% KOH in ethanol

  • Temperature : Room temperature (30 minutes)

  • Yield : 70–75%

Cyclized ProductApplication
4-(5-thioxo-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)benzenesulfonamideAntimicrobial activity against S. aureus (MIC: 12.5 µg/mL)

Electrophilic Reactions with Arenes

The isothiocyanate group reacts with electron-rich arenes (e.g., anisole, thiophene) in the presence of Brønsted acids like triflic acid (TfOH) .
General Reaction :
R N C S+Ar HTfOHR NHC S Ar\text{R N C S}+\text{Ar H}\xrightarrow{\text{TfOH}}\text{R NHC S Ar}

Conditions :

  • Catalyst : TfOH (2.0 equiv)

  • Solvent : Solvent-free or 1,2-dichloroethane (DCE)

  • Temperature : Room temperature or 60°C

  • Yield : 54–99%

Arene SubstrateProductYield (%)
Anisole (2a)Thioamide 3ba95
Thiophene (4a)Thioamide 5aa89
3-Methylthiophene (4c)Thioamide 5ac53

Regioselectivity : Reactions with thiophene derivatives occur exclusively at the C-2 position .

Alkylation and Functionalization

The sulfonamide’s nitrogen can undergo alkylation with alkyl halides under Sonogashira-like conditions .
Example : Reaction with iodomethane:
Conditions :

  • Catalyst : CuI, Cs₂CO₃

  • Solvent : THF

  • Temperature : 80°C (reflux)

  • Yield : 60–80%

Stability and Compatibility

The methoxyphenyl and sulfonamide groups remain intact under acidic or thermal conditions, enabling orthogonal functionalization .
Key Observations :

  • No cleavage of the sulfonamide group observed at temperatures ≤100°C .

  • Methoxy group stable in Brønsted acid catalysis (e.g., TfOH) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

4-Isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide
  • Structure: The quinoxaline moiety replaces the 4-methoxyphenyl group.
  • Activity : Exhibits anticancer activity against Hep-G2 (IC50 = 26.84 μM), surpassing 5-fluorouracil .
4-Isothiocyanato-N-(2-phenylethyl)benzenesulfonamide
  • Structure : A phenylethyl group is attached to the sulfonamide nitrogen.
  • Properties: The hydrophobic phenylethyl substituent may improve membrane permeability but reduces solubility. No direct bioactivity data is available, but similar compounds are used in protease inhibition studies .
N-Isobutyl-4-isothiocyanatobenzenesulfonamide
  • Structure : Features an isobutyl group instead of 4-methoxyphenyl.
  • Safety : Classified as an irritant (Xi), indicating higher reactivity or toxicity compared to the 4-methoxyphenyl analog .

Variations in the Benzene Ring Functional Groups

4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
  • Structure : Bromine replaces the isothiocyanate group.
  • Application : Used in industrial research; safety data highlights acute toxicity (GHS Category 4) .
  • Comparison : The bromine atom offers a site for cross-coupling reactions, whereas the isothiocyanate group enables covalent binding to biological targets.
N-Isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
  • Structure: Contains an isonicotinoyl group instead of isothiocyanate.
  • Activity: Likely targets nicotinic acetylcholine receptors due to the isonicotinoyl moiety, contrasting with the anticancer focus of the isothiocyanate derivative .

Bioactivity and Mechanism of Action

Compound Bioactivity (IC50 or EC50) Target Pathway Reference
4-Isothiocyanato-N-(quinoxalin-2-yl)-... 26.84 μM (Hep-G2) DNA intercalation/enzyme inhibition
4-Isothiocyanato-N-(4-methoxyphenyl)-... Not reported (analogs suggest anticancer focus) Covalent enzyme modification
N-Isobutyl-4-isothiocyanatobenzenesulfonamide Irritant (Xi) Reactive intermediate

Key Findings :

  • The 4-methoxyphenyl group enhances solubility and metabolic stability compared to alkyl or aromatic substituents .

Biological Activity

4-Isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound notable for its unique structure, which includes an isothiocyanate group and a benzenesulfonamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2O3S2
  • CAS Number : 107922-16-7

The presence of the isothiocyanate group (-N=C=S) is critical for the compound's biological activity, allowing it to react with various biomolecules.

The biological activity of this compound primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Protein Labeling : Its reactive nature allows it to label proteins for further study in biochemical assays.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following:

  • Inhibition of Cell Proliferation : Studies have shown IC50 values indicating effective inhibition of cancer cell growth. For instance:
    • MCF-7 (Breast Cancer) : IC50 values suggest substantial growth inhibition.
    • A549 (Lung Cancer) : Similar effects observed with IC50 values below 10 µM.
Cell LineIC50 Value (µM)Reference
MCF-7<10
A549<10

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its activity against various pathogens has been documented:

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Study on Enzyme Inhibition :
    • Researchers investigated the compound’s ability to inhibit specific enzymes related to cancer progression. Results indicated a promising profile for further development as a therapeutic agent.
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR study revealed that modifications to the methoxy group could enhance the anticancer activity while maintaining selectivity for cancer cells over normal cells.
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy and safety profile of this compound, showing potential for future clinical trials.

Comparison with Similar Compounds

When compared to other isothiocyanate derivatives, this compound stands out due to its unique combination of functional groups, which imparts distinct biological activities.

Compound NameBiological ActivityUnique Features
4-Methoxyphenyl IsothiocyanateAnticancerSimple structure
Phenyl IsothiocyanateAntimicrobialLess reactive
4-Chlorophenyl IsothiocyanateAnticancerDifferent halogen substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common approach is:

Sulfonylation : React 4-methoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaHCO₃) to form N-(4-methoxyphenyl)benzenesulfonamide .

Isothiocyanate Introduction : Treat the sulfonamide intermediate with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C to install the isothiocyanate group.

  • Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.8–7.8 ppm).
  • FT-IR : Confirm functional groups (e.g., isothiocyanate stretch at ~2050 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
  • Thermal Analysis : DSC/TGA determines melting point (expected >200°C) and thermal stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the isothiocyanate group in biological systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model nucleophilic attack by thiols (e.g., cysteine residues). Calculate activation energies for thiourea formation .
  • Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., proteases) to identify steric/electronic influences of the methoxyphenyl group .
  • Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy to measure reaction rates with glutathione) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare bioassay conditions (e.g., cell lines, concentrations, controls) across studies. For example, discrepancies in IC₅₀ values may arise from varying assay pH or serum content .
  • Dose-Response Refinement : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target cytotoxicity .
  • Structural Analogues : Test derivatives (e.g., replacing isothiocyanate with sulfonyl fluoride) to isolate functional group contributions .

Q. What strategies optimize selectivity when studying this compound as a covalent enzyme inhibitor?

  • Methodological Answer :

  • Competitive Labeling : Pre-treat enzymes with reversible inhibitors or substrate mimics to block non-specific isothiocyanate reactions .
  • Activity-Based Protein Profiling (ABPP) : Use click chemistry-enabled probes to map off-target interactions in proteomes .
  • Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to confirm binding modes and steric compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide
Reactant of Route 2
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4-isothiocyanato-N-(4-methoxyphenyl)benzenesulfonamide

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